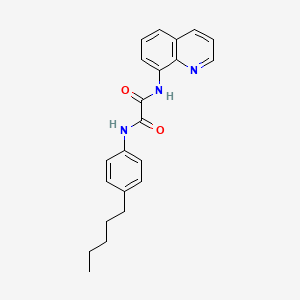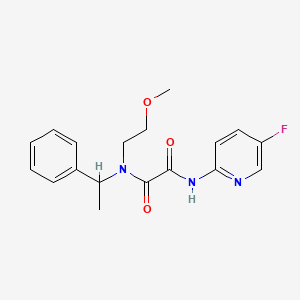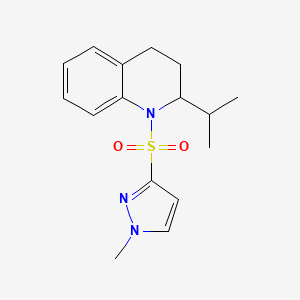![molecular formula C20H28FN3O2 B6974967 N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine](/img/structure/B6974967.png)
N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine is a complex organic compound that features a pyrazole ring, a fluoro-methoxyphenyl group, and an oxan-4-amine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine typically involves a multi-step process. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the tert-butyl group. The fluoro-methoxyphenyl group is then attached through a series of substitution reactions. Finally, the oxan-4-amine moiety is introduced via a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent-free conditions and green chemistry principles are often employed to make the process more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions
N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives .
Aplicaciones Científicas De Investigación
N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: Shares the pyrazole and tert-butyl moieties but differs in the substituents on the phenyl ring.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a fluoro-phenyl group but has a different core structure.
Uniqueness
N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
IUPAC Name |
N-[(1-tert-butylpyrazol-4-yl)methyl]-4-(2-fluoro-3-methoxyphenyl)oxan-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28FN3O2/c1-19(2,3)24-14-15(13-23-24)12-22-20(8-10-26-11-9-20)16-6-5-7-17(25-4)18(16)21/h5-7,13-14,22H,8-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRXUYXCOYFZZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=C(C=N1)CNC2(CCOCC2)C3=C(C(=CC=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(5-bromopyridin-2-yl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B6974886.png)
![N-[(6-aminopyridin-3-yl)methyl]-N,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B6974890.png)

![5-[(2,5-Dimethyl-1,3-thiazol-4-yl)methyl]-3-(5-methyl-1,3-oxazol-4-yl)-1,2,4-oxadiazole](/img/structure/B6974900.png)
![N-[5-(3,5-dioxo-4,6-diazatricyclo[6.3.0.02,6]undecan-4-yl)-2-methoxyphenyl]methanesulfonamide](/img/structure/B6974908.png)
![3-[4-(4-Bromophenoxy)phenyl]-5-(4-hydroxyphenyl)imidazolidine-2,4-dione](/img/structure/B6974922.png)
![3-(2,3-Dihydro-1,4-benzoxathiin-2-yl)-5-[3-(3-methyl-1,2,4-oxadiazol-5-yl)propyl]-1,2,4-oxadiazole](/img/structure/B6974927.png)
![2-(2,3-dihydro-1-benzofuran-5-yl)-N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)acetamide](/img/structure/B6974934.png)



![N-(2-ethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(4-methylpyrazol-1-yl)propanamide](/img/structure/B6974962.png)
![N-(1H-indazol-6-ylmethyl)-4-[3-(trifluoromethoxy)phenyl]oxan-4-amine](/img/structure/B6974976.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-4-[3-(trifluoromethyl)phenyl]oxan-4-amine](/img/structure/B6974977.png)
